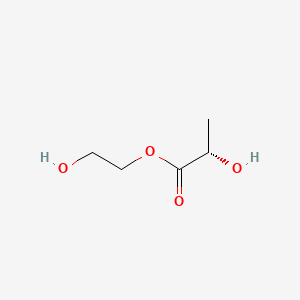
tert-butyl (2R)-4-benzyl-2-ethyl-3,6-dioxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE is a synthetic organic compound that belongs to the piperazine family This compound is characterized by its complex structure, which includes a benzyl group, an ethyl group, and a tert-butoxycarbonyl group attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with ethyl chloroformate to form the corresponding benzyl carbamate. This intermediate is then reacted with piperazine in the presence of a base to yield the desired compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. It can be modified to create derivatives with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It can be used as a probe to study enzyme activity and receptor interactions.
Industrial Applications: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting their activity and affecting cellular processes. It can also interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Studies have shown that modifications to the compound’s structure can alter its binding affinity and specificity for different targets.
Comparaison Avec Des Composés Similaires
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE can be compared with other similar compounds, such as:
1-BENZYL-3®-ETHYL-PIPERAZINE-2,5-DIONE: This compound lacks the tert-butoxycarbonyl group, which affects its reactivity and stability.
1-BENZYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE: This compound lacks the ethyl group, which influences its chemical properties and biological activity.
3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE: This compound lacks the benzyl group, which impacts its overall structure and function.
The uniqueness of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
393781-60-7 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl (2R)-4-benzyl-2-ethyl-3,6-dioxopiperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-5-14-16(22)19(11-13-9-7-6-8-10-13)12-15(21)20(14)17(23)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3/t14-/m1/s1 |
Clé InChI |
ILFWBHCYLHUDPE-CQSZACIVSA-N |
SMILES isomérique |
CC[C@@H]1C(=O)N(CC(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
SMILES canonique |
CCC1C(=O)N(CC(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


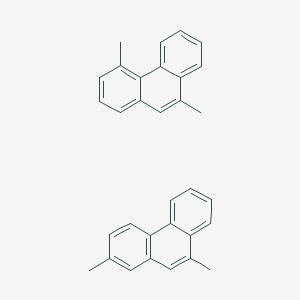

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
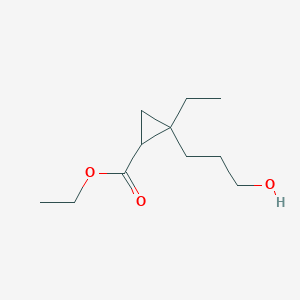

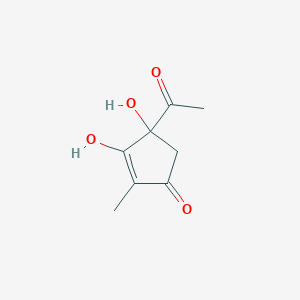


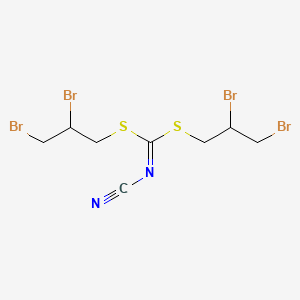
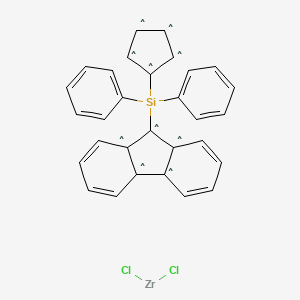
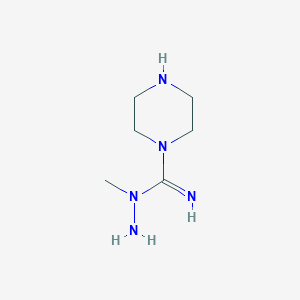
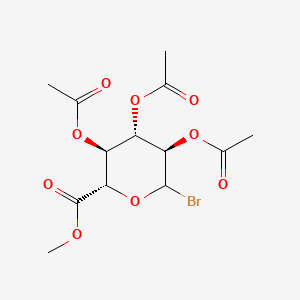
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
